

# Immunotherapy SL-701 Demonstrates Promising Long-Term Survival in Recurrent Glioblastoma

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## Compound of Interest

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A comprehensive analysis of the Phase 2 clinical trial data for the novel immunotherapy SL-701 reveals a notable improvement in overall survival for patients with recurrent glioblastoma (GBM), a notoriously aggressive and difficult-to-treat brain tumor. When compared with alternative therapies available during the same period, SL-701, particularly in combination with bevacizumab, showed a favorable survival profile, offering a potential new avenue for patients with limited treatment options.

This guide provides a detailed comparison of the long-term survival data from the pivotal SL-701 clinical trial (NCT02078648) alongside other contemporary treatments for recurrent GBM. It includes a breakdown of the experimental protocols and visual diagrams to elucidate the mechanism of action and trial design.

## Comparative Analysis of Long-Term Survival Data

The following tables summarize the key survival and response data from the SL-701 Phase 2 trial and compare it with other standard-of-care treatments for recurrent glioblastoma.

Table 1: Long-Term Survival Data from SL-701 Phase 2 Trial (NCT02078648)

Treatment Arm	Number of Patients	Median Overall Survival (mOS)	12-Month Overall Survival (OS-12) Rate	Objective Response Rate (ORR)
Stage 1: SL-701 + GM-CSF + imiquimod	46	11.0 months	37%	2% (1 Partial Response)
Stage 2: SL-701 + poly-ICLC + bevacizumab	28	11.7 months	50%	21% (2 Complete Responses, 4 Partial Responses)

Data sourced from multiple presentations of the NCT02078648 trial results.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Survival Data for Alternative Treatments in Recurrent Glioblastoma

Treatment	Number of Patients (in relevant studies)	Median Overall Survival (mOS)	6-Month Progression-Free Survival (PFS6)	12-Month Overall Survival (OS-12) Rate
Bevacizumab	Varied across studies	~4.2 - 12.2 months	~42.6 - 50.3%	Not consistently reported
Lomustine	Varied across studies	~7 - 8.6 months	~20%	Not consistently reported
Temozolomide (re-challenge)	902 (meta-analysis)	Not directly reported	27.8% (overall)	36.4%
Bevacizumab + Lomustine	283	9.1 months	41.7%	Not directly reported

Data compiled from various clinical trials and meta-analyses.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations and study designs.

## Experimental Protocols

### SL-701 Clinical Trial (NCT02078648)

The Phase 2 trial of SL-701 was a multicenter, open-label study for adult patients with recurrent GBM.<sup>[15]</sup> The trial was conducted in two stages with distinct treatment regimens:

- Stage 1: Patients received SL-701 administered with the adjuvants GM-CSF and imiquimod.<sup>[6]</sup> SL-701 was given biweekly for the first 6 months and then every 28 days.<sup>[6]</sup>
- Stage 2: Patients received SL-701 with the adjuvant poly-ICLC, in combination with bevacizumab (10 mg/kg).<sup>[6]</sup> SL-701 and poly-ICLC were administered biweekly, while bevacizumab was given every two weeks.<sup>[6][15]</sup>

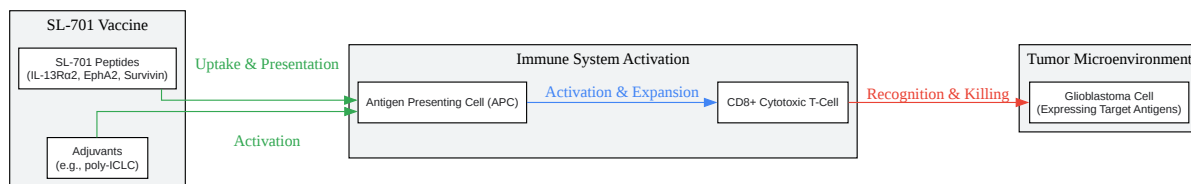
The primary objectives of the study were to assess the safety, tolerability, objective response rate (ORR) according to RANO criteria, and the 12-month overall survival rate.<sup>[6]</sup>

### Comparator Treatment Protocols

- Bevacizumab: Typically administered intravenously at a dose of 10 mg/kg every 2 weeks.<sup>[11]</sup>
- Lomustine: Administered orally, with a common regimen being 110-130 mg/m<sup>2</sup> once every 6 weeks.<sup>[12][14]</sup>
- Temozolomide (re-challenge): Various dosing schedules have been used, including standard daily dosing or metronomic (continuous low-dose) schedules.<sup>[4][10]</sup>

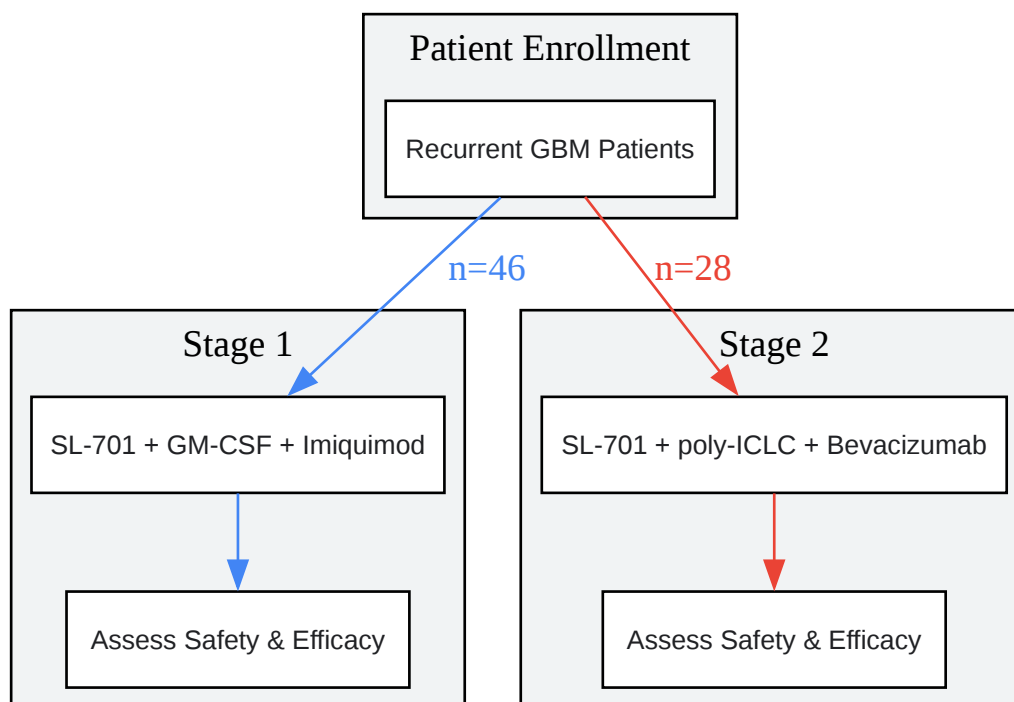
## Visualizing the Science Behind SL-701

To better understand the biological basis and the clinical investigation of SL-701, the following diagrams illustrate its mechanism of action and the workflow of the Phase 2 clinical trial.



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Mechanism of action of the SL-701 vaccine.



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Workflow of the SL-701 Phase 2 clinical trial.

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